molecular formula C21H25ClN2O B6072481 1-(2-chlorobenzoyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine

1-(2-chlorobenzoyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine

Cat. No. B6072481
M. Wt: 356.9 g/mol
InChI Key: CLFNFTSRWZUQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine, also known as dexmethylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its potential for abuse and dependence.

Mechanism of Action

Dexmethylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating attention, motivation, and reward. By increasing their levels, 1-(2-chlorobenzoyl)-N-methyl-N-(2-phenylethyl)-3-piperidinaminenidate can improve attention and concentration in individuals with ADHD.
Biochemical and Physiological Effects:
Dexmethylphenidate has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems in individuals with pre-existing conditions. It also increases the release of glucose from the liver, which can lead to hyperglycemia. Dexmethylphenidate can also cause insomnia, anxiety, and agitation in some individuals.

Advantages and Limitations for Lab Experiments

Dexmethylphenidate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the neurobiology of attention and motivation. However, its potential for abuse and dependence can make it difficult to use in certain experiments. In addition, its effects on the cardiovascular system and glucose metabolism can limit its use in certain animal models.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-N-methyl-N-(2-phenylethyl)-3-piperidinaminenidate. One area of interest is the development of new formulations that can improve its efficacy and reduce its potential for abuse. Another area of interest is the use of 1-(2-chlorobenzoyl)-N-methyl-N-(2-phenylethyl)-3-piperidinaminenidate in combination with other drugs for the treatment of ADHD and other conditions. Finally, there is a need for more research on the long-term effects of 1-(2-chlorobenzoyl)-N-methyl-N-(2-phenylethyl)-3-piperidinaminenidate on the brain and body.

Synthesis Methods

Dexmethylphenidate is synthesized through a multi-step process starting with the reaction of 2-chlorobenzoyl chloride with N-methylpiperidine to form 1-(2-chlorobenzoyl)-N-methylpiperidine. This intermediate is then reacted with 2-phenylethylmagnesium bromide to form 1-(2-chlorobenzoyl)-N-methyl-N-(2-phenylethyl)piperidine. Finally, the compound is reduced using lithium aluminum hydride to form 1-(2-chlorobenzoyl)-N-methyl-N-(2-phenylethyl)-3-piperidinaminenidate.

Scientific Research Applications

Dexmethylphenidate has been extensively studied for its use in treating ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. In addition, it has been used to treat excessive daytime sleepiness in individuals with narcolepsy. Dexmethylphenidate has also been studied for its potential use in treating other conditions such as depression, cognitive impairment, and obesity.

properties

IUPAC Name

(2-chlorophenyl)-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O/c1-23(15-13-17-8-3-2-4-9-17)18-10-7-14-24(16-18)21(25)19-11-5-6-12-20(19)22/h2-6,8-9,11-12,18H,7,10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFNFTSRWZUQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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